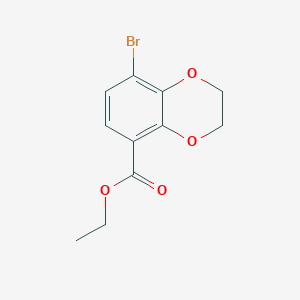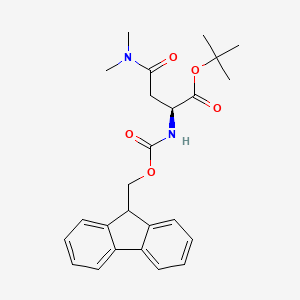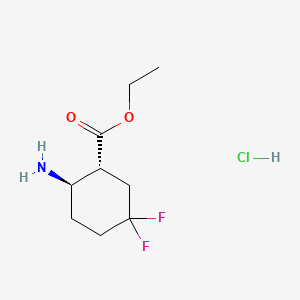
ethyl (1R,2R)-2-amino-5,5-difluoro-cyclohexanecarboxylate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (1R,2R)-2-amino-5,5-difluoro-cyclohexanecarboxylate;hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry and the presence of fluorine atoms, which can influence its chemical behavior and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1R,2R)-2-amino-5,5-difluoro-cyclohexanecarboxylate;hydrochloride typically involves several steps. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . The reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (1R,2R)-2-amino-5,5-difluoro-cyclohexanecarboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Reduction reactions often employ reducing agents to remove oxygen atoms or add hydrogen atoms.
Substitution: Substitution reactions can occur at different positions on the cyclohexane ring, often involving halogens or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product, but they often require controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions can include various derivatives of the original compound, such as different amino acid analogs or substituted cyclohexane derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl (1R,2R)-2-amino-5,5-difluoro-cyclohexanecarboxylate;hydrochloride has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein folding.
Wirkmechanismus
The mechanism of action of ethyl (1R,2R)-2-amino-5,5-difluoro-cyclohexanecarboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other chiral amino acid derivatives and fluorinated cyclohexane analogs . These compounds share some structural features but may differ in their stereochemistry or the presence of additional functional groups.
Uniqueness
Ethyl (1R,2R)-2-amino-5,5-difluoro-cyclohexanecarboxylate;hydrochloride is unique due to its specific stereochemistry and the presence of two fluorine atoms, which can significantly influence its chemical and biological properties. This uniqueness makes it a valuable compound for various scientific applications and distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C9H16ClF2NO2 |
|---|---|
Molekulargewicht |
243.68 g/mol |
IUPAC-Name |
ethyl (1R,2R)-2-amino-5,5-difluorocyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15F2NO2.ClH/c1-2-14-8(13)6-5-9(10,11)4-3-7(6)12;/h6-7H,2-5,12H2,1H3;1H/t6-,7-;/m1./s1 |
InChI-Schlüssel |
WKDMKCSBYFWLGA-ZJLYAJKPSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H]1CC(CC[C@H]1N)(F)F.Cl |
Kanonische SMILES |
CCOC(=O)C1CC(CCC1N)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


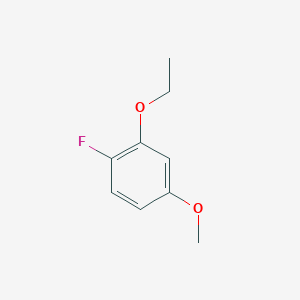
![Tert-butyl 6-bromo-8-methoxy-4-oxospiro[chroman-2,4-piperidine]-1-carboxylate](/img/structure/B14027708.png)

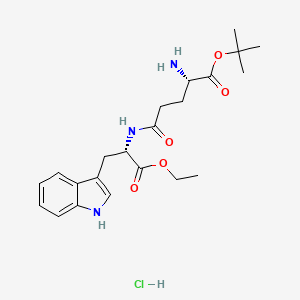
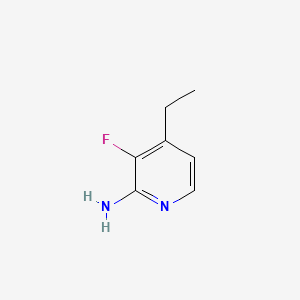
![4-[(trans-4-Aminocyclohexyl)oxy]benzonitrile HCl](/img/structure/B14027726.png)

![Methyl 4-bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14027744.png)
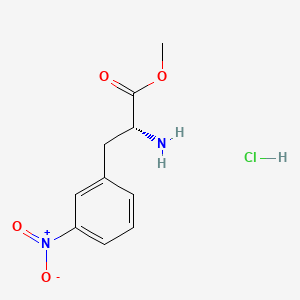
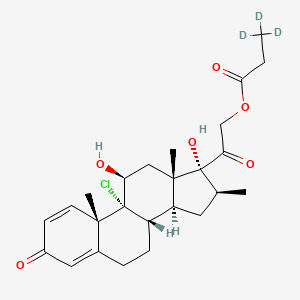
![2,3-Dimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B14027767.png)
